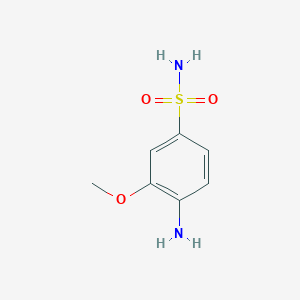

4-Amino-3-methoxybenzenesulfonamide

説明

4-Amino-3-methoxybenzenesulfonamide is a sulfonamide compound that has been the subject of various studies due to its interesting structural and spectroscopic properties. It is related to compounds that have been synthesized and characterized through various techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography. These compounds often crystallize in the monoclinic space group and have been analyzed using Density Functional Theory (DFT) calculations to understand their vibrational frequencies, chemical shifts, absorption wavelengths, and optimized geometric parameters .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the slow evaporation solution growth technique to produce high-quality single crystals. For instance, the synthesis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide has been reported, which shares a similar sulfonamide group to 4-Amino-3-methoxybenzenesulfonamide . Another related compound, 4-amino-3-methoxyphenylazobenzene-3'-sulfonic acid sodium, is prepared through a series of reactions including sulfonation, diazo coupling, hydrolysis, and salting out, with process parameters optimized to achieve a high yield .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques. X-ray single crystal techniques reveal that they often crystallize in the monoclinic space group with specific unit cell parameters. DFT calculations complement these experimental techniques by providing theoretical vibrational frequencies, NMR chemical shifts, and optimized geometric parameters such as bond lengths and bond angles, which show good agreement with experimental values .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions. For example, 4-Cyanobenzenesulfonamides have been found to cleave to the parent amine under the action of thiol and base, which can be used as an amine protecting/activating group in amine synthesis. These compounds can also be further elaborated by alkylation and arylation and can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are closely studied using spectroscopic and crystallographic methods. The tautomerism in Schiff base ligands, for example, plays a significant role in their photochromic and thermochromic characteristics, which is associated with proton transfer. The density, crystal system, space group, and unit cell parameters are determined through crystallographic analysis. Additionally, thermodynamic properties, dipole moments, and HOMO-LUMO energy gaps are computed using DFT to understand the stability and reactivity of these molecules .

科学的研究の応用

Field: Medicinal Chemistry

- Application : 4-Amino-3-methoxybenzenesulfonamide has been studied for its potential as an inhibitor of human carbonic anhydrase .

- Method of Application : In silico evaluation methods were used to study the compound’s potential as an inhibitor . This involves using computer simulations to predict how the compound would interact with the enzyme.

Field: Antibacterial Research

- Application : Sulfonamides, including 4-Amino-3-methoxybenzenesulfonamide, are known for their antibacterial properties . They are used in the treatment of human and animal bacterial infections .

- Method of Application : Sulfonamides are typically administered orally or topically, depending on the specific drug and the condition being treated . They work by inhibiting the growth of bacteria by preventing the synthesis of essential nutrients .

Field: Veterinary Medicine

- Application : Sulfonamides, including 4-Amino-3-methoxybenzenesulfonamide, are used in veterinary medicine . For example, Sulfamethazine (SMZ) is a commonly used sulfonamide drug in veterinary medicine that acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .

Safety And Hazards

4-Amino-3-methoxybenzenesulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

特性

IUPAC Name |

4-amino-3-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFWRBGNLWQFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293370 | |

| Record name | 4-Amino-3-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methoxybenzenesulfonamide | |

CAS RN |

37559-30-1 | |

| Record name | 4-Amino-3-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37559-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)